![molecular formula C17H20N2O3S B3866288 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B3866288.png)
4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide
Overview
Description
4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide is a synthetic organic compound with the molecular formula C17H20N2O3S and a molecular weight of 332.4173 g/mol . This compound is known for its fungicidal activity, particularly against plant-damaging fungi, making it valuable in agricultural applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide typically involves the reaction of 4,5-dimethyl-3-thiophenecarboxylic acid with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in agricultural applications to protect crops from fungal diseases.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide involves the inhibition of fungal cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of essential cell wall components, leading to cell lysis and death of the fungal cells. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of chitin and glucans, which are critical for fungal cell wall integrity.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide: Known for its fungicidal activity.
This compound: Exhibits similar fungicidal properties but may differ in potency and spectrum of activity.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the phenoxybutanoyl group and the thiophene ring, which contribute to its potent fungicidal activity. Its ability to inhibit fungal cell wall synthesis sets it apart from other fungicides that may target different pathways or cellular processes.
Properties
IUPAC Name |
4,5-dimethyl-2-(2-phenoxybutanoylamino)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-13(22-12-8-6-5-7-9-12)16(21)19-17-14(15(18)20)10(2)11(3)23-17/h5-9,13H,4H2,1-3H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHHDHKHNQKJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=C(S1)C)C)C(=O)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


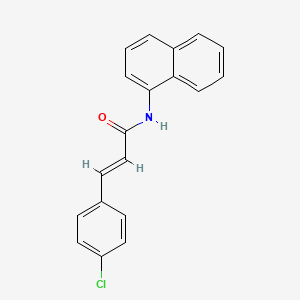
![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B3866230.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B3866232.png)
![N-[(E)-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B3866248.png)
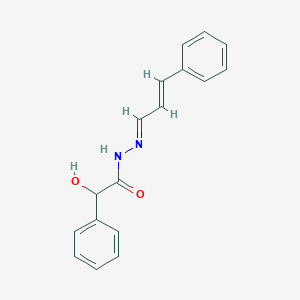
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866259.png)
![N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B3866262.png)
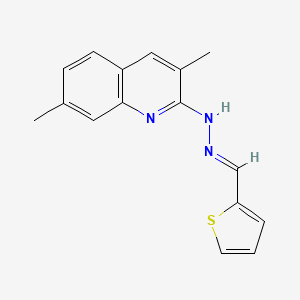
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B3866269.png)
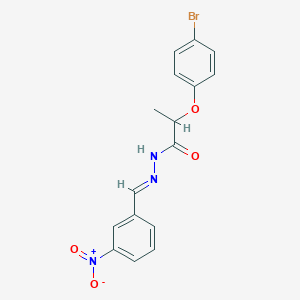
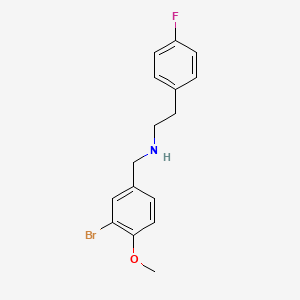
![N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B3866297.png)
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3866312.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B3866319.png)
